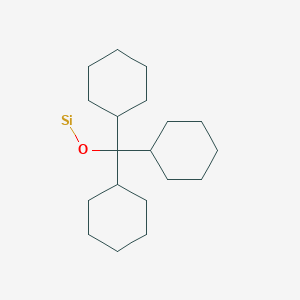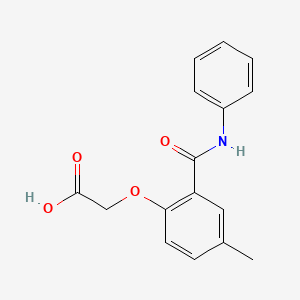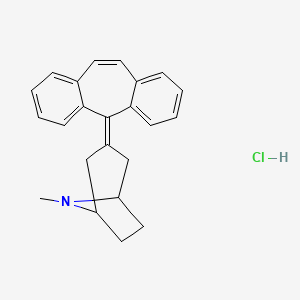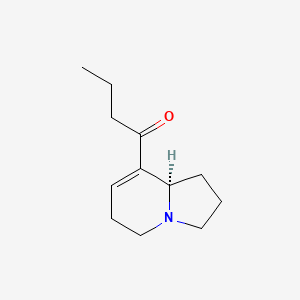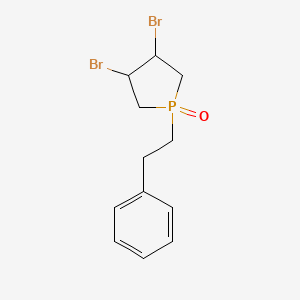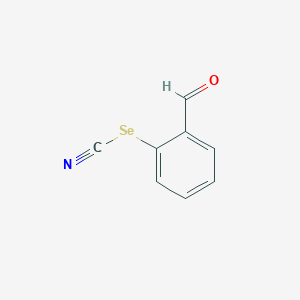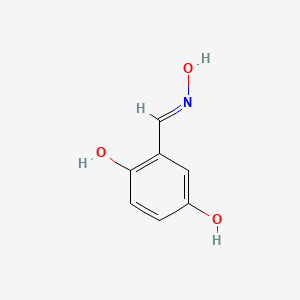
Gentisaldehyde, oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gentisaldehyde, oxime is an organic compound belonging to the oxime class of compounds Oximes are characterized by the presence of the functional group RR’C=N−OH, where R and R’ can be hydrogen or organic side-chains this compound is derived from gentisaldehyde, which is an aromatic aldehyde
Preparation Methods
Synthetic Routes and Reaction Conditions
Gentisaldehyde, oxime can be synthesized through the condensation of gentisaldehyde with hydroxylamine. The reaction typically involves mixing gentisaldehyde with hydroxylamine hydrochloride in the presence of a base, such as sodium carbonate, in an aqueous or alcoholic medium. The reaction is carried out at room temperature, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Gentisaldehyde, oxime can undergo oxidation reactions to form corresponding nitroso compounds.
Reduction: Reduction of this compound can yield amines. This is typically achieved using reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst.
Substitution: The oxime group can participate in substitution reactions, where the hydroxylamine moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and hydrogen gas with a palladium catalyst are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroso compounds.
Reduction: Primary and secondary amines.
Substitution: Various substituted oximes depending on the reagents used.
Scientific Research Applications
Gentisaldehyde, oxime has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as an intermediate in organic synthesis.
Medicine: Oxime derivatives are known for their use as antidotes for organophosphate poisoning. This compound may have similar applications.
Industry: It is used in the synthesis of polymers and as a stabilizer in various industrial processes
Mechanism of Action
The mechanism of action of gentisaldehyde, oxime involves its interaction with specific molecular targets. In the case of enzyme inhibition, the oxime group can form a stable complex with the active site of the enzyme, thereby preventing its activity. The compound may also interact with cellular pathways, modulating various biochemical processes .
Comparison with Similar Compounds
Gentisaldehyde, oxime can be compared with other oxime compounds such as:
Acetaldoxime: Derived from acetaldehyde, used in organic synthesis.
Dimethylglyoxime: Used as a reagent for the analysis of nickel.
Cyclohexanone oxime: An intermediate in the production of Nylon 6.
Uniqueness
This compound is unique due to its aromatic structure, which imparts specific chemical properties and reactivity. Its applications in various fields, including its potential use as an antidote and in polymer synthesis, highlight its versatility .
Properties
Molecular Formula |
C7H7NO3 |
|---|---|
Molecular Weight |
153.14 g/mol |
IUPAC Name |
2-[(E)-hydroxyiminomethyl]benzene-1,4-diol |
InChI |
InChI=1S/C7H7NO3/c9-6-1-2-7(10)5(3-6)4-8-11/h1-4,9-11H/b8-4+ |
InChI Key |
XHBLHEQHMFWIIJ-XBXARRHUSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1O)/C=N/O)O |
Canonical SMILES |
C1=CC(=C(C=C1O)C=NO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


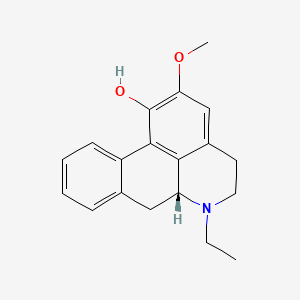
![Benzo[f]quinolinium, 4-methyl-](/img/structure/B14679494.png)
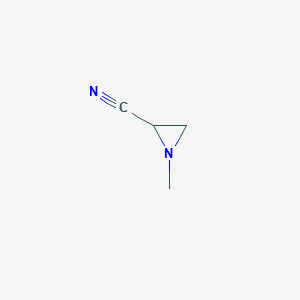
![1H-[1]Benzofuro[2,3-c]pyrrole-1,3(2H)-dione](/img/structure/B14679500.png)
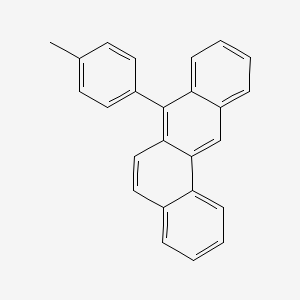
![Cycloheptyl [4-(dimethylsulfamoyl)phenyl]carbamate](/img/structure/B14679522.png)
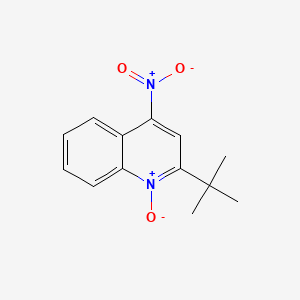
![Silane, trimethyl[(2-methyl-1-phenyl-1-propenyl)oxy]-](/img/structure/B14679546.png)
